

Preclinical Pharmacology of ACT-1016-0707: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

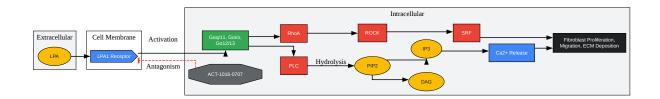
ACT-1016-0707 is a novel, orally active, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] It has demonstrated potent anti-inflammatory and antifibrotic activity in preclinical models, positioning it as a promising therapeutic candidate for the treatment of fibrotic diseases such as idiopathic pulmonary fibrosis.[3][4] This technical guide provides an in-depth overview of the preclinical pharmacology of ACT-1016-0707, compiling available quantitative data, detailed experimental protocols, and key signaling and experimental workflow diagrams.

Mechanism of Action

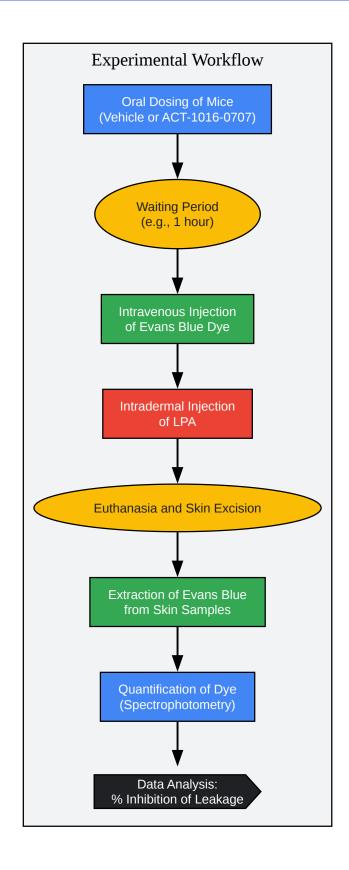
ACT-1016-0707 is a potent and selective antagonist of the LPA1 receptor.[1][5] It exhibits insurmountable antagonism with slow off-rate kinetics, which leads to efficient and sustained inhibition of LPA1 signaling even in the presence of high concentrations of the endogenous ligand, lysophosphatidic acid (LPA).[3][4] LPA1 receptor activation is known to be a driver of fibrosis through various downstream signaling pathways that promote fibroblast proliferation, migration, and extracellular matrix deposition. By blocking this receptor, ACT-1016-0707 effectively attenuates these pro-fibrotic processes.

LPA1 Signaling Pathway

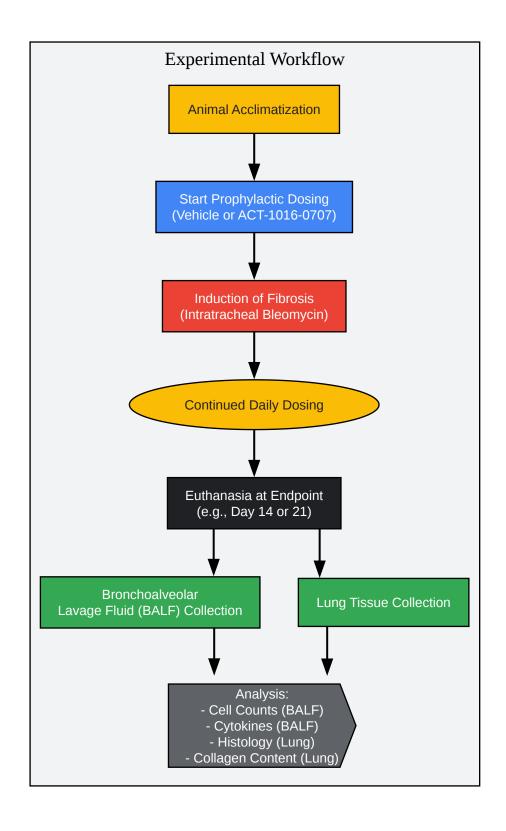












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